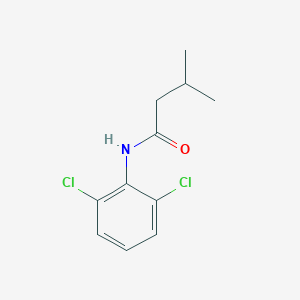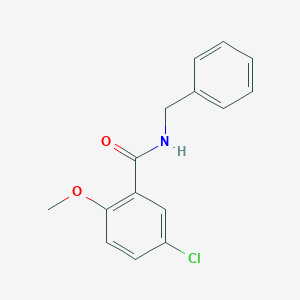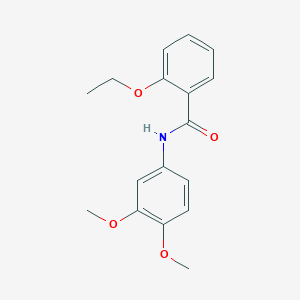
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide, also known as GNE-1023, is a small molecule inhibitor that has shown potential in treating various types of cancer. This compound belongs to the class of benzamide derivatives and has a molecular weight of 331.4 g/mol.
作用機序
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide works by inhibiting the activity of NAMPT, which is an essential enzyme for the production of NAD+. NAD+ is a coenzyme that is involved in various cellular processes, including energy metabolism and DNA repair. By inhibiting NAMPT, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide reduces the levels of NAD+ in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide can induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has been found to reduce the levels of various inflammatory cytokines, which are involved in the development and progression of cancer.
実験室実験の利点と制限
One of the main advantages of N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide is its specificity for NAMPT, which makes it a promising candidate for cancer treatment. However, like many other small molecule inhibitors, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has limitations, including poor solubility and low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
Future research on N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide could focus on improving its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy in vivo. Additionally, further studies could investigate the potential of N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the development of new NAMPT inhibitors with improved properties could also be an area of future research.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide involves several steps, including the reaction of 3,4-dimethoxybenzoyl chloride with ethoxybenzene in the presence of a base, followed by the addition of an amine to form the final product. The yield of the synthesis process is typically around 50%.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has been extensively studied for its potential in treating cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. Additionally, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has been found to be effective in inhibiting the activity of the enzyme NAMPT, which is involved in the production of NAD+.
特性
分子式 |
C17H19NO4 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC名 |
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C17H19NO4/c1-4-22-14-8-6-5-7-13(14)17(19)18-12-9-10-15(20-2)16(11-12)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
InChIキー |
QEXDGOZGBZNPOL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)OC |
正規SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



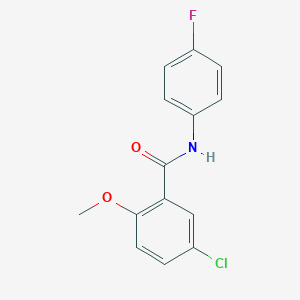

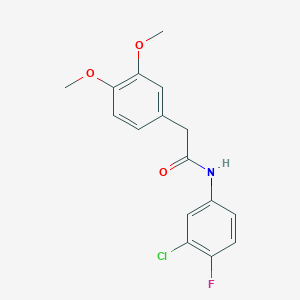
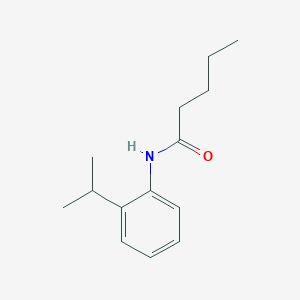

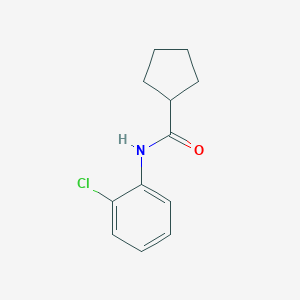

![N-(2-ethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291582.png)
